molecular formula C16H17N5O3 B3059850 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1351399-02-4

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3059850
CAS No.: 1351399-02-4
M. Wt: 327.34
InChI Key: CMRJMQQJFANUHN-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a carboxylic acid group at position 4 and a methyl group at position 5. The pyrazole ring is linked to a pyridine moiety, which is further functionalized with a 3-tert-butyl-1,2,4-oxadiazole group at position 6.

Properties

IUPAC Name

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-9-11(14(22)23)8-18-21(9)12-6-5-10(7-17-12)13-19-15(20-24-13)16(2,3)4/h5-8H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRJMQQJFANUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112049
Record name 1H-Pyrazole-4-carboxylic acid, 1-[5-[3-(1,1-dimethylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl]-5-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID101112049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351399-02-4
Record name 1H-Pyrazole-4-carboxylic acid, 1-[5-[3-(1,1-dimethylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl]-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351399-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-[5-[3-(1,1-dimethylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and pyrazole rings, followed by coupling reactions to introduce the tert-butyl and carboxylic acid functionalities. The specific synthetic route may vary depending on the desired purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity : Compounds derived from 1,2,4-oxadiazole have demonstrated IC50 values in the micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression:

  • Carbonic Anhydrases (CAs) : Some oxadiazole derivatives have been identified as selective inhibitors of membrane-bound carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Case Study 1: Anticancer Activity
    • A derivative similar to the target compound exhibited an IC50 value of 0.65 µM against MCF-7 cells, demonstrating potent anticancer activity .
  • Case Study 2: Enzyme Inhibition
    • Another study reported that a related oxadiazole compound selectively inhibited hCA IX with a Ki value of 89 pM , showcasing its potential as a therapeutic agent in cancer treatment .

Research Findings Summary

CompoundCell LineIC50 Value (µM)Mechanism
1MCF-70.65Apoptosis induction via p53
2CEM-13<1Apoptosis induction
3hCA IX0.089Enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Oxadiazole Ring

  • 1-[5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1351398-16-7): This analog replaces the tert-butyl group with an isopropyl substituent. The isopropyl group is less sterically hindered, which may reduce hydrophobic interactions but improve solubility.

Pharmacological Activity of tert-Butyl-Substituted Pyrazoles

  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole :
    This compound, reported for anticonvulsant activity, shares a tert-butyl group but incorporates a benzo[d][1,3]dioxolyl moiety. The tert-butyl group likely enhances lipophilicity, aiding blood-brain barrier penetration, while the dihydro-pyrazole scaffold differs from the pyridine-linked pyrazole in the target compound. Structural differences highlight the role of the pyridine-oxadiazole segment in modulating target specificity .

Electronic Effects of Substituents

  • 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid :
    The methoxybenzyl group introduces electron-donating effects, contrasting with the electron-withdrawing oxadiazole in the target compound. This difference may alter electronic distribution, affecting reactivity or binding interactions. The molecular formula (C13H14N2O3) is lighter than the target compound, suggesting reduced steric demands .

Functional Group Diversity

  • 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid :
    This compound features a triazole core and a tert-butoxycarbonyl (Boc)-protected piperidine. The Boc group, like the tert-butyl in the target compound, may enhance stability during synthesis. However, the triazole ring’s distinct electronic profile compared to pyrazole could influence binding kinetics .

Bioavailability and Metabolic Stability

  • 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid: The trifluoromethyl group, highly electronegative, may improve metabolic stability compared to the tert-butyl group. However, the dihydroisoxazole scaffold and chloro substituent introduce distinct steric and electronic properties, underscoring the target compound’s unique balance of bulk and polarity .

Preparation Methods

Synthesis of the 3-tert-Butyl-1,2,4-Oxadiazol-5-yl Moiety

The 1,2,4-oxadiazole ring is constructed via cyclization between a carboxylic acid derivative and an amidoxime. Source details the synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using carbonyldiimidazole (CDI)-mediated activation. Analogously, the tert-butyl-substituted oxadiazole can be prepared as follows:

  • Activation of Carboxylic Acid :
    A heteroaromatic carboxylic acid (e.g., pyridine-5-carboxylic acid) is treated with CDI in dimethylformamide (DMF) to form an acyl imidazolide intermediate. For example:
    $$
    \text{Pyridine-5-carboxylic acid} + \text{CDI} \rightarrow \text{Acyl imidazolide intermediate} \quad
    $$

  • Cyclization with tert-Butylamidoxime :
    The acyl imidazolide reacts with tert-butylamidoxime under reflux to yield the 1,2,4-oxadiazole. The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the activated carbonyl, followed by intramolecular cyclization and dehydration:
    $$
    \text{Acyl imidazolide} + \text{tert-butylamidoxime} \rightarrow 3\text{-tert-butyl-1,2,4-oxadiazol-5-yl-pyridine} \quad
    $$

Key Optimization :

  • CDI enables mild activation, avoiding harsh conditions that could degrade sensitive substrates.
  • Solvent choice (e.g., DMF or THF) impacts reaction rate and purity.

Functionalization of the Pyridine Ring

The oxadiazole-substituted pyridine must be further functionalized at the 2-position to accommodate the pyrazole moiety. Source discloses methods for introducing substituents to pyridyl-oxadiazoles via cross-coupling or nucleophilic aromatic substitution (NAS):

  • Halogenation at Pyridine C-2 :
    Direct bromination or iodination of the pyridine ring using N-bromosuccinimide (NBS) or iodine in the presence of a Lewis acid (e.g., FeCl₃) introduces a halogen at the 2-position.

  • Suzuki-Miyaura Coupling :
    A palladium-catalyzed coupling between 5-(5-bromopyridin-2-yl)-3-tert-butyl-1,2,4-oxadiazole and a boronic ester-functionalized pyrazole precursor achieves the biaryl linkage. For example:
    $$
    \text{Br-Pyridine-oxadiazole} + \text{Pyrazole-Bpin} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl product} \quad
    $$

Challenges :

  • Steric hindrance from the tert-butyl group may necessitate bulky ligands (e.g., XPhos) to enhance coupling efficiency.
  • Competing side reactions at the oxadiazole nitrogen require careful temperature control.

Synthesis of 5-Methyl-1H-Pyrazole-4-Carboxylic Acid

The pyrazole fragment is synthesized via cyclocondensation, as described in sources and:

  • Formation of β-Diketone Intermediate :
    A one-pot acylation of methyl acetoacetate with trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) generates a β-diketone:
    $$
    \text{Methyl acetoacetate} \xrightarrow{\text{TfOH/TFAA}} \text{β-Diketone} \quad
    $$

  • Cyclocondensation with Hydrazine :
    Reacting the β-diketone with hydrazine hydrate in ethanol yields 5-methyl-1H-pyrazole-4-carboxylic acid. The reaction proceeds via nucleophilic attack at the β-carbonyl, followed by cyclization and dehydration:
    $$
    \text{β-Diketone} + \text{Hydrazine} \rightarrow 5\text{-Methyl-1H-pyrazole-4-carboxylic acid} \quad
    $$

Regioselectivity Control :

  • Substituents on the β-diketone direct cyclization to favor the 1,5-dihydroxy intermediate, ensuring correct regiochemistry.
  • Solvent polarity (e.g., ethanol vs. DMF) modulates reaction kinetics and product distribution.

Coupling of Pyridine-Oxadiazole and Pyrazole Fragments

The final step involves linking the pyridine-oxadiazole and pyrazole-carboxylic acid units. Source highlights continuous-flow methods for analogous couplings:

  • Esterification of Pyrazole Carboxylic Acid :
    The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), then reacted with the pyridine-oxadiazole’s hydroxyl group (if present) to form an ester.

  • Nucleophilic Aromatic Substitution (NAS) :
    If the pyridine-oxadiazole bears a leaving group (e.g., Cl or Br) at C-2, the pyrazole’s nitrogen can displace it under basic conditions (e.g., K₂CO₃ in DMF):
    $$
    \text{Cl-Pyridine-oxadiazole} + \text{Pyrazole-NH} \xrightarrow{\text{Base}} \text{Target Compound} \quad
    $$

Purification Strategies :

  • Liquid-liquid microextraction (LLME) in flow systems removes polar impurities and high-boiling solvents.
  • Flash chromatography with ethyl acetate/hexane gradients isolates the product.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
CDI-Mediated Oxadiazole CDI activation, cyclization 74–94 High regioselectivity, mild conditions Requires anhydrous conditions
TfOH/TFAA Acylation One-pot β-diketone formation 68–99 Rapid, scalable Corrosive reagents
Suzuki Coupling Pd-catalyzed cross-coupling 50–94 Tolerates steric bulk High catalyst loading
NAS Displacement of halogen 60–85 No metal catalysts Limited to activated leaving groups

Q & A

Q. What are the key synthetic strategies for constructing the pyrazole-oxadiazole-pyridine scaffold in this compound?

The synthesis typically involves multi-step heterocyclic coupling. For pyrazole formation, cyclocondensation of hydrazines with diketones or β-ketoesters is common (e.g., using DMF-DMA as a cyclizing agent) . The oxadiazole ring can be formed via cyclization of acylhydrazides under dehydrating conditions (e.g., POCl₃) . Pyridine functionalization may employ cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituents . Critical steps include optimizing reaction time and temperature to avoid side products like regioisomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • XRD : Resolves crystal packing and confirms substituent positions (e.g., pyrazole-carboxylic acid orientation) .
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., tert-butyl singlet at ~1.3 ppm, pyridine aromatic signals) .
  • IR : Confirms functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, oxadiazole C=N ~1600 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How does the tert-butyl group on the oxadiazole influence reactivity?

The bulky tert-butyl group enhances steric hindrance, reducing unwanted nucleophilic attacks on the oxadiazole ring. This stabilizes the heterocycle during acidic/basic conditions but may slow down subsequent reactions at adjacent positions (e.g., electrophilic substitutions) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole-oxadiazole derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

  • Perform dose-response studies across multiple models .
  • Use molecular docking to compare binding affinities with target proteins (e.g., anticonvulsant targets like GABA receptors) .
  • Validate results with knockout models or competitive binding assays .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • LogP Calculations : Predict lipophilicity to balance membrane permeability and solubility. The carboxylic acid group may require ester prodrugs for improved absorption .
  • Molecular Dynamics Simulations : Assess stability in biological membranes or protein binding pockets .
  • ADMET Predictions : Use tools like SwissADME to estimate toxicity risks (e.g., hepatotoxicity from pyridine metabolites) .

Q. What experimental designs mitigate challenges in synthesizing the pyridine-oxadiazole linkage?

  • Protection/Deprotection : Temporarily protect the pyridine nitrogen during oxadiazole cyclization to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .
  • Catalytic Systems : Pd-based catalysts for efficient cross-coupling of halogenated pyridines with oxadiazole precursors .

Methodological Considerations

Q. How to analyze conflicting spectral data for the pyrazole-carboxylic acid moiety?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism in pyrazole rings) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex aromatic regions .
  • Comparative XRD : Cross-reference with structurally characterized analogs to confirm bond lengths/angles .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Fluorescence-Based Assays : Monitor real-time inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with high precision .
  • Kinetic Studies : Determine KiK_i values using Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid

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